molecular formula C22H27N3O2 B6930179 N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide

N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide

Cat. No.: B6930179
M. Wt: 365.5 g/mol
InChI Key: HCSANMOQHPVLFM-UHFFFAOYSA-N
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Description

N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamidophenyl group and a quinoline moiety, which are linked through a propanamide chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-10-11-19-7-3-4-9-21(19)25(16)13-12-22(27)23-15-18-6-5-8-20(14-18)24-17(2)26/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSANMOQHPVLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1CCC(=O)NCC3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenylmethanol to form 3-acetamidophenylmethanol.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)butanamide
  • N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentanamide

Uniqueness

N-[(3-acetamidophenyl)methyl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetamidophenyl and quinoline moieties allows for diverse interactions with biological targets, making it a versatile compound in research.

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